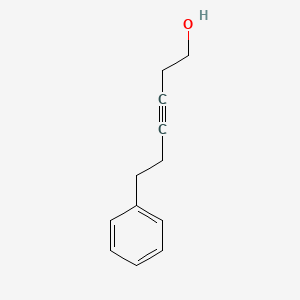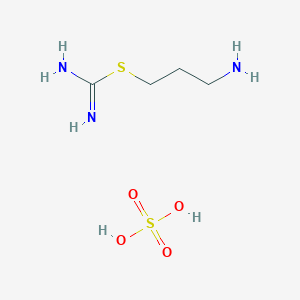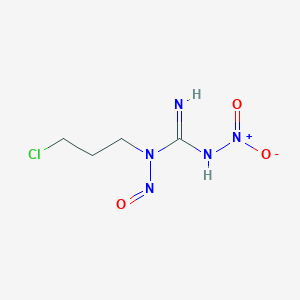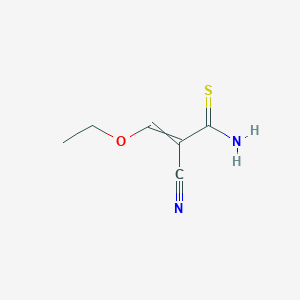
2-Cyano-3-ethoxyprop-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-ethoxyprop-2-enethioamide is an organic compound with the molecular formula C6H8N2OS It is a derivative of cyanoacetamide and contains both cyano and thioamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-ethoxyprop-2-enethioamide typically involves the reaction of ethyl cyanoacetate with thioamides under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic attack of the thioamide on the cyano group, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-ethoxyprop-2-enethioamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium ethoxide, acids for catalysis, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
The major products formed from the reactions of this compound include substituted cyanoacetamides, heterocyclic compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyano-3-ethoxyprop-2-enethioamide has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Medicinal Chemistry: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-ethoxyprop-2-enethioamide involves its interaction with various molecular targets and pathways. The cyano and thioamide groups can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Cyano-3-ethoxyprop-2-enethioamide include:
- 2-Cyano-3-ethoxyprop-2-enoic acid
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- This compound derivatives with various substituents
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
64295-51-8 |
|---|---|
Formule moléculaire |
C6H8N2OS |
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
2-cyano-3-ethoxyprop-2-enethioamide |
InChI |
InChI=1S/C6H8N2OS/c1-2-9-4-5(3-7)6(8)10/h4H,2H2,1H3,(H2,8,10) |
Clé InChI |
MMPLYHNBFNEYFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C#N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


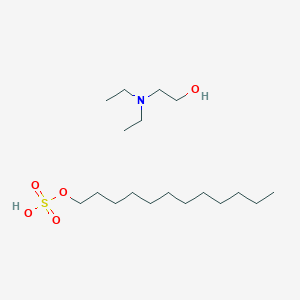
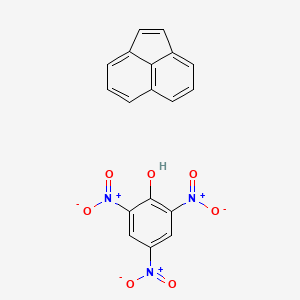
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
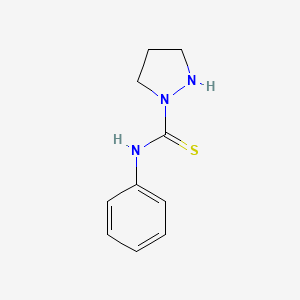

methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
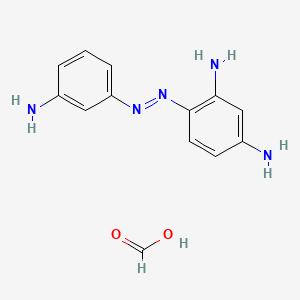
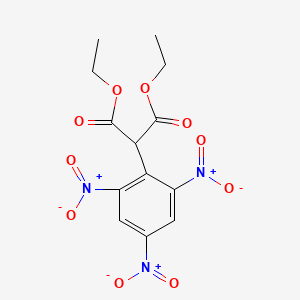
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
